

# effect of NH3:SiH4 ratio on silicon nitride film properties

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Compound of Interest		
Compound Name:	Silicon nitride	
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## Technical Support Center: Silicon Nitride Film Deposition

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **silicon nitride** (SiN<sub>x</sub>) films. The following sections address common issues encountered during experiments, with a focus on the critical role of the ammonia (NH<sub>3</sub>) to silane (SiH<sub>4</sub>) gas ratio in determining film properties.

## **Frequently Asked Questions (FAQs)**

Q1: How does the NH<sub>3</sub>:SiH<sub>4</sub> ratio affect the refractive index of the **silicon nitride** film?

The NH<sub>3</sub>:SiH<sub>4</sub> ratio is a primary factor in tuning the refractive index (RI) of PECVD-deposited **silicon nitride** films. Generally, a lower NH<sub>3</sub>:SiH<sub>4</sub> ratio (a higher concentration of silane) results in a higher refractive index.[1][2][3][4][5] This is because a lower ammonia concentration leads to the deposition of silicon-rich films, which have a higher RI, approaching that of amorphous silicon (a-Si:H).[3][6] Conversely, increasing the NH<sub>3</sub>:SiH<sub>4</sub> ratio leads to the growth of nitrogenrich films, causing the refractive index to decrease and approach that of stoichiometric Si<sub>3</sub>N<sub>4</sub>.[7] [8]

Q2: What is the impact of the NH3:SiH4 ratio on the film's wet etch rate?







The wet etch rate of **silicon nitride** films, typically in hydrofluoric acid (HF) based solutions, is significantly influenced by the NH<sub>3</sub>:SiH<sub>4</sub> ratio. An increased NH<sub>3</sub>:SiH<sub>4</sub> ratio generally leads to a higher etch rate. This is attributed to the increased incorporation of N-H bonds in the film, which are more susceptible to attack by acids. Films deposited with a higher silane concentration (lower NH<sub>3</sub>:SiH<sub>4</sub> ratio) are more silicon-rich and denser, resulting in a lower etch rate.[3]

Q3: How can I control the residual stress in my silicon nitride film by adjusting the gas ratio?

The NH<sub>3</sub>:SiH<sub>4</sub> ratio is a key parameter for controlling the residual stress in SiN<sub>x</sub> films, which can be tailored from compressive to tensile.[9][10][11] Increasing the SiH<sub>4</sub> flow rate relative to NH<sub>3</sub> tends to shift the stress from tensile towards compressive.[9][11] Conversely, a higher NH<sub>3</sub> concentration promotes the formation of Si-N bonds, which contributes to tensile stress.[11] For instance, a 1:1 silane-to-ammonia ratio has been shown to produce tensile stress, while a 1:4 ratio can result in compressive stress.[11]

Q4: My deposition rate is too low. How does the NH3:SiH4 ratio influence it?

The deposition rate is dependent on the NH<sub>3</sub>:SiH<sub>4</sub> ratio, but the relationship can be complex and influenced by other parameters like RF power and pressure.[12] Generally, increasing the SiH<sub>4</sub> flow rate leads to a higher deposition rate.[9] However, an excessively high NH<sub>3</sub> concentration can lead to a decrease in the deposition rate. This phenomenon has been attributed to the saturation of silane amines, leading to the formation of tetra-aminosilane (Si(NH<sub>2</sub>)<sub>4</sub>), which can inhibit film growth.

Q5: I am observing a high density of pinholes and defects in my film. Can the gas ratio be a contributing factor?

Yes, the gas ratio can influence the formation of pinholes and other defects. While specific literature directly linking the NH<sub>3</sub>:SiH<sub>4</sub> ratio to pinhole density is sparse, the overall quality and stoichiometry of the film are crucial. Films that are chemically unstable or have localized oxidation are more prone to developing defects during subsequent processing steps like wet etching.[13] Optimizing the gas ratio to achieve a dense, stable, and stoichiometric film can help in minimizing such defects.

## **Troubleshooting Guide**



Issue	Potential Cause Related to NH3:SiH4 Ratio	Troubleshooting Steps
Refractive Index Too High	NH <sub>3</sub> :SiH <sub>4</sub> ratio is too low (SiH <sub>4</sub> -rich).	Increase the NH <sub>3</sub> flow rate or decrease the SiH <sub>4</sub> flow rate.
Refractive Index Too Low	NH3:SiH4 ratio is too high (NH3-rich).	Decrease the NH <sub>3</sub> flow rate or increase the SiH <sub>4</sub> flow rate.
Film Peeling or Cracking	High residual stress (either tensile or compressive).	Adjust the NH <sub>3</sub> :SiH <sub>4</sub> ratio to modulate the stress. A lower SiH <sub>4</sub> flow can reduce compressive stress.[9]
High Wet Etch Rate	High N-H bond concentration due to a high NH3:SiH4 ratio.	Decrease the NH <sub>3</sub> :SiH <sub>4</sub> ratio to deposit a more Si-rich and denser film.
Low Deposition Rate	Sub-optimal NH₃:SiH₄ ratio.	Systematically vary the SiH <sub>4</sub> and NH <sub>3</sub> flow rates to find the optimal ratio for your specific process conditions.[9]
Poor Film Uniformity	Non-uniform gas distribution.	While not directly a ratio issue, ensure proper mixing and distribution of precursor gases in the reaction chamber.[14]

## **Quantitative Data Summary**

The following tables summarize the impact of the NH<sub>3</sub>:SiH<sub>4</sub> ratio on key **silicon nitride** film properties as reported in various studies.

Table 1: Effect of NH3:SiH4 Ratio on Refractive Index



NH₃:SiH₄ Ratio (R)	Refractive Index (at ~633 nm)	Deposition Method	Reference
0.1 - 0.65	Increases with decreasing R	PECVD	[1]
0.45 - 1.0	Decreases with increasing R	PE-CVD	
0.5 - 5	Decreases with increasing R (from 3.35 to 1.95)	ECR-PECVD	
0.5 - 1.0	Decreases with increasing R	PECVD	[12]
1.2	2.05	PECVD	[15]
0.5	2.43	PECVD	[15]

Table 2: Effect of Gas Flow Rates on Film Stress

SiH <sub>4</sub> Flow Rate (sccm)	NH₃ Flow Rate (sccm)	Resulting Stress	Deposition Method	Reference
Increasing	Constant	Stress drops drastically (becomes less tensile/more compressive)	PECVD	[9]
Constant	Increasing	Stress level increases (more tensile)	PECVD	[9]
1:1 (SiH <sub>4</sub> :NH <sub>3</sub> )	-	Tensile (~700 MPa)	PECVD	[11]
1:4 (SiH4:NH3)	-	Compressive (-500 MPa)	PECVD	[11]



Table 3: Effect of NH3:SiH4 Ratio on Deposition Rate and Other Properties

Property	Effect of Increasing NH <sub>3</sub> :SiH <sub>4</sub> Ratio	Deposition Method	Reference(s)
Deposition Rate	Can decrease if ratio is too high	PECVD	
N-H Bond Content	Increases	PECVD	
Si-H Bond Content	Decreases	PECVD	
Young's Modulus	Increases	PE-CVD	[16]
Hardness	Increases with increasing Si/N ratio (lower NH3:SiH4)	PECVD	

## **Experimental Protocols**

Protocol 1: Standard PECVD of Silicon Nitride with Varying NH3:SiH4 Ratios

This protocol describes a general procedure for depositing  $SiN_{\times}$  films using a Plasma-Enhanced Chemical Vapor Deposition (PECVD) system.

- Substrate Preparation:
  - Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA-1 and RCA-2 clean) to remove organic and metallic contaminants.
  - Dry the substrate thoroughly using a nitrogen gun and/or a bake-out step.
- System Preparation:
  - Load the substrate into the PECVD chamber.
  - Evacuate the chamber to a base pressure typically below 3 mTorr.[11]
  - Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[11][17]



#### Deposition Process:

- Introduce the process gases, silane (SiH₄) and ammonia (NH₃), along with a carrier gas like nitrogen (N₂) or argon (Ar), into the chamber at controlled flow rates.[11][12]
- Set the desired NH₃:SiH₄ flow ratio. For example, to study the effect of the ratio, one could keep the SiH₄ flow rate constant and vary the NH₃ flow rate.[18]
- Maintain a constant chamber pressure (e.g., 5.3 Torr).[11]
- Ignite the plasma by applying RF power (e.g., 13.56 MHz) to the electrodes.
- Deposit the film for a predetermined time to achieve the desired thickness.

#### Post-Deposition:

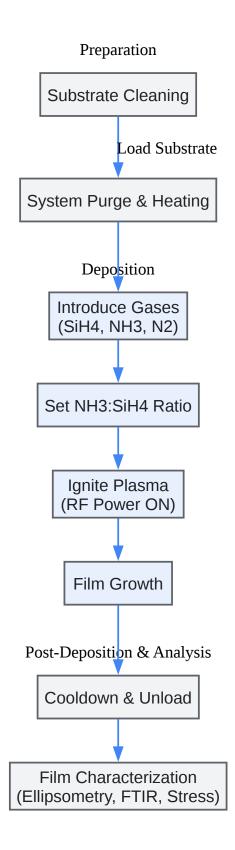
- Turn off the RF power and gas flows.
- Allow the substrate to cool down under vacuum or in an inert gas atmosphere.
- Vent the chamber and unload the sample.

#### Characterization:

- Measure the film thickness and refractive index using ellipsometry.
- Analyze the chemical bonding (Si-H, N-H, Si-N) using Fourier-Transform Infrared Spectroscopy (FTIR).[2][6]
- Measure the film stress using a wafer curvature measurement system.

### **Visualizations**

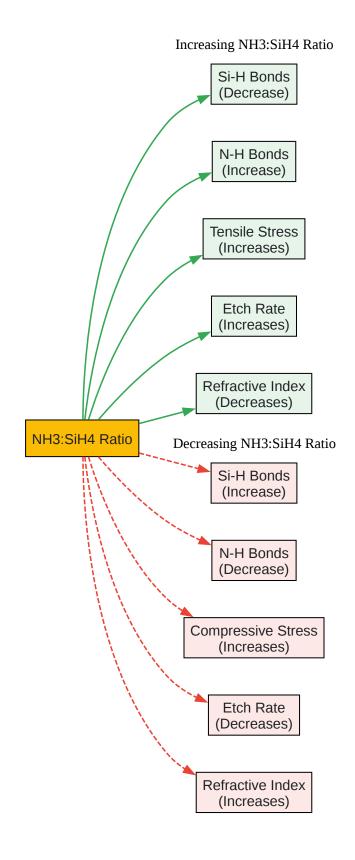




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Caption: PECVD Experimental Workflow for **Silicon Nitride** Deposition.





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Caption: Effect of NH3:SiH4 Ratio on Film Properties.



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